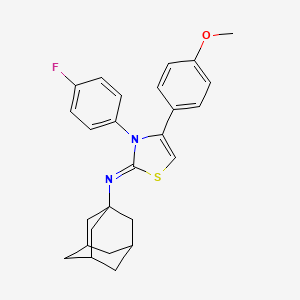
Antiproliferative agent-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-18 is a compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer by interfering with the cell cycle and inducing apoptosis in malignant cells. Its unique structure and mechanism of action make it a promising candidate for further research and development in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-18 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The structures of the synthesized compounds are confirmed using techniques such as Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Antiproliferative agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its antiproliferative properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various β-lactam derivatives, each with unique structural and biological properties. These derivatives are often evaluated for their antiproliferative activity against different cancer cell lines.
Aplicaciones Científicas De Investigación
Antiproliferative agent-18 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of β-lactam formation and reactivity.
Biology: Researchers investigate its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Its derivatives are evaluated for use in the development of new anticancer drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of Antiproliferative agent-18 involves several key steps:
DNA Binding: The compound interacts with DNA, disrupting the replication process and leading to cell cycle arrest.
Apoptosis Induction: It induces apoptosis by increasing the levels of reactive oxygen species and decreasing the mitochondrial membrane potential.
Molecular Targets: The primary molecular targets include DNA and various proteins involved in cell cycle regulation and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis-isatin Schiff bases: These compounds share a similar structure and mechanism of action with Antiproliferative agent-18.
Eugenol derivatives: These compounds also exhibit antiproliferative activity and are used in cancer research.
Uniqueness
This compound is unique due to its specific β-lactam structure, which allows for targeted interactions with DNA and proteins involved in cancer cell proliferation. Its ability to induce apoptosis through multiple pathways makes it a versatile and potent anticancer agent.
Propiedades
Fórmula molecular |
C26H27FN2OS |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3 |
Clave InChI |
BHDHBEAQJVHRAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


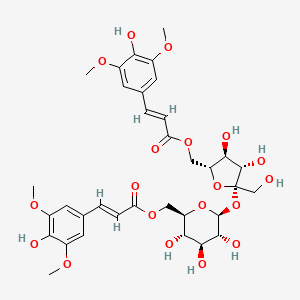

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
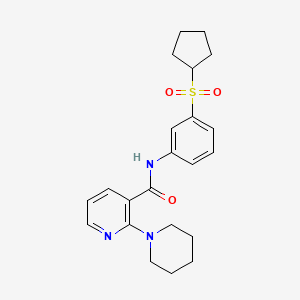




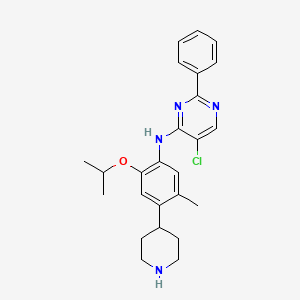

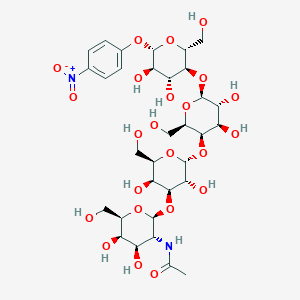
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

